molecular formula C21H24ClN3O3S B1255256 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No. B1255256
M. Wt: 434 g/mol
InChI Key: KORYSINRSCHIAA-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide is a member of benzothiazoles.

Scientific Research Applications

Anticancer Activity

A range of novel 4-thiazolidinones with benzothiazole moiety, including compounds closely related to the specified chemical, has been evaluated for anticancer activity. Notably, certain derivatives showed significant anticancer activity on various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). Additionally, other related N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

Benzothiazole derivatives, similar in structure to the specified compound, have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. These inhibitors show higher efficiency and stability compared to previously reported benzothiazole family inhibitors (Hu et al., 2016).

Antioxidant and Anti-Inflammatory Properties

N-(1,3-Benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives have shown significant antioxidant and anti-inflammatory activities in various assays. Certain compounds exhibited both antioxidant and anti-inflammatory effects, suggesting their potential in treating related disorders (Koppireddi et al., 2013).

Anticholinesterase Activity

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties, closely related to the specified chemical, have shown potential anticholinesterase properties. Some of these compounds exhibited inhibitory effects on acetylcholinesterase, identifying them as potential anticholinesterase agents (Mohsen et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Some bioactive benzothiazolinone acetamide analogs, related to the specified compound, have been studied for their photovoltaic efficiency and ligand-protein interactions. They demonstrated good light harvesting efficiency and potential for use in dye-sensitized solar cells, along with significant non-linear optical activity (Mary et al., 2020).

properties

Molecular Formula

C21H24ClN3O3S

Molecular Weight

434 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H24ClN3O3S/c1-24(2)12-5-13-25(19(26)14-28-16-10-8-15(22)9-11-16)21-23-20-17(27-3)6-4-7-18(20)29-21/h4,6-11H,5,12-14H2,1-3H3

InChI Key

KORYSINRSCHIAA-UHFFFAOYSA-N

SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
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2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
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2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
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2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide
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2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide

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